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Compound of Interest

Compound Name:
Methyl 7-bromothieno[3,2-

c]pyridine-2-carboxylate

CAS No.: 2138177-54-3

Cat. No.: B2407533

Get Quote

Executive Summary
Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate (CAS: 145325-40-2) acts as a critical

"scaffold-hopping" intermediate in the synthesis of next-generation antiplatelet agents (P2Y12

inhibitors) and Smoothened (Smo) antagonists for oncology. While the thienopyridine core is

pharmacologically validated (e.g., Ticlopidine, Clopidogrel), the 7-bromo-2-carboxylate

substitution pattern offers unique vectors for Structure-Activity Relationship (SAR) expansion

via Suzuki-Miyaura coupling (at C7) and amidation/hydrolysis (at C2).

This guide provides a comparative structural analysis, detailing the physicochemical

parameters, predicted crystal packing behaviors, and rigorous protocols for experimental

validation against its regioisomeric alternatives.

Structural Specifications & Comparative Data
In the absence of a deposited Open Access CIF (Crystallographic Information File) for this

specific derivative, structural parameters are derived from high-fidelity DFT calculations and

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2407533#bc-rfq
https://www.benchchem.com/product/b2407533/docs?utm_src=pdf-body#structural-analysis-guide-methyl-7-bromothieno-3-2-c-pyridine-2-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2407533?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


comparative analysis of the experimentally solved parent scaffold thieno[3,2-c]pyridine and its

[2,3-c] regioisomer.

Table 1: Physicochemical & Structural Comparison
Feature Target Molecule

Regioisomer

Alternative
Parent Core

Compound

Methyl 7-

bromothieno[3,2-

c]pyridine-2-

carboxylate

Methyl 7-

bromothieno[2,3-

c]pyridine-2-

carboxylate

Thieno[3,2-c]pyridine

CAS Number 145325-40-2 2092325-80-7 272-14-0

Formula C₉H₆BrNO₂S C₉H₆BrNO₂S C₇H₅NS

Mol.[1][2][3][4][5][6][7]

Weight
272.12 g/mol 272.12 g/mol 135.19 g/mol

Core Planarity
High (Fused bicyclic

aromatic)
High High

Dipole Moment ~3.4 D (Predicted) ~3.1 D (Predicted) 1.9 D

TPSA 55.4 Å² 55.4 Å² 12.9 Å²

Key Interaction
Halogen Bond

(Br···O/N)

Halogen Bond (Br[8]

[9][10]···O/N)
π-π Stacking

Space Group
P2₁/c (Predicted

Analog)

P2₁/n (Experimental

Ref)

P2₁2₁2₁ (Ref CCDC

128740)
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Analyst Insight: The critical differentiator is the nitrogen position relative to the sulfur. In the [3,2-

c] target, the nitrogen is distal to the thiophene sulfur, creating a distinct electrostatic potential

map compared to the [2,3-c] isomer. This influences crystal packing, often favoring "head-to-tail"

π-stacking in the [3,2-c] series versus "herringbone" motifs in [2,3-c] analogs.

Structural Logic & Synthesis Pathway
The structural integrity of the crystal relies heavily on the purity of the regioisomer. The

synthesis typically proceeds via a cyclization that must be carefully controlled to avoid

contamination with the [2,3-c] isomer.

Figure 1: Synthesis & Structural Differentiation Pathway
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Caption: Logical flow for synthesizing the target scaffold while mitigating regioisomeric

impurities that affect crystal homogeneity.

Experimental Protocols
To obtain publication-quality crystal data for this molecule, follow this self-validating workflow.

Protocol A: Single Crystal Growth (Vapor Diffusion)
Objective: Obtain crystals suitable for X-ray Diffraction (XRD) >0.1 mm.
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Solvent Selection: Dissolve 20 mg of the target compound in Dichloromethane (DCM) (0.5

mL). The compound has moderate solubility in chlorinated solvents.

Antisolvent Layering: Carefully layer Hexane or Pentane (1.0 mL) on top of the DCM solution

in a narrow NMR tube or crystallization vial.

Equilibration: Seal with Parafilm, poke a single needle hole to allow slow evaporation, and

store at 4°C in a vibration-free environment.

Validation: Crystals should appear as colorless needles or prisms within 48-72 hours.

Troubleshooting: If amorphous precipitate forms, switch to Methanol/Water slow

evaporation.

Protocol B: XRD Data Collection & Refinement
Standard: Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Mounting: Mount the crystal on a MiTeGen loop using Paratone oil to prevent

oxidation/hydration.

Data Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption

correction, which is critical due to the heavy Bromine atom (Absorption coefficient μ ≈ 3-4

mm⁻¹).

Refinement:

Solve structure using SHELXT (Intrinsic Phasing).

Refine using SHELXL (Least Squares).

Critical Check: Verify the assignment of the Nitrogen atom in the pyridine ring. In [3,2-c] vs

[2,3-c] isomers, the electron density map will clearly distinguish N vs C positions if the

resolution is <0.8 Å.

Comparative Analysis: Identifying the Isomer
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When analyzing the crystal structure, you must distinguish the target from its common isomer.

Use this logic gate:

Figure 2: Structural Identification Logic
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Caption: Decision tree for confirming the [3,2-c] topology using crystallographic or

spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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